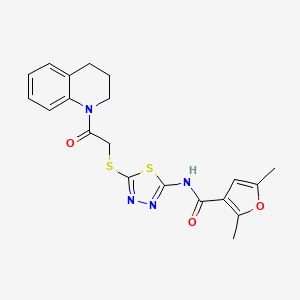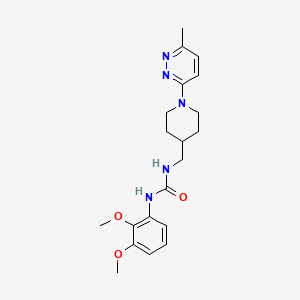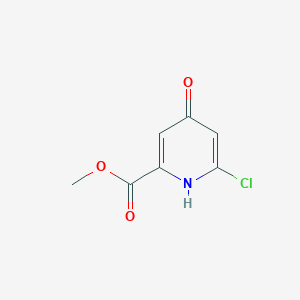
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazole ring, and a furan ring. These groups are often found in bioactive molecules and could potentially interact with biological targets in specific ways .
Applications De Recherche Scientifique
Antioomycete Activity
The 3,4-dihydroquinolin-1(2H)-one derivatives have shown significant antioomycete activity against the phytopathogen Pythium recalcitrans . This suggests that our compound, which contains a 3,4-dihydroquinolin-1(2H)-yl group, could potentially be used in the development of new antioomycete agents.
Anti-Diabetic Agents
The 3,4-dihydroquinolin-2-one derivatives have been used in the development of anti-diabetic agents . This indicates that our compound could potentially be explored for its anti-diabetic properties.
Anti-Cancer Drugs
The 3,4-dihydroquinolin-2-one derivatives have been used in the development of anti-cancer drugs . This suggests that our compound could potentially be used in the development of new anti-cancer drugs.
Singlet Oxygen Scavenger
The 2,5-dimethylfuran component of our compound serves as a scavenger for singlet oxygen . This property has been exploited for the determination of singlet oxygen in natural waters .
Antiviral Activity
Indole derivatives, which share a similar structure to the 3,4-dihydroquinolin-1(2H)-one in our compound, have shown various biological activities, including antiviral activity . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Anti-Inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . This indicates that our compound could potentially be explored for its anti-inflammatory properties.
Propriétés
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-10-15(13(2)27-12)18(26)21-19-22-23-20(29-19)28-11-17(25)24-9-5-7-14-6-3-4-8-16(14)24/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZRGIOWVGHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2377045.png)
![4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2377046.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride](/img/structure/B2377049.png)
![ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2377051.png)
![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2377056.png)
![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)
![6'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2377059.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)


![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid](/img/structure/B2377065.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2377067.png)